4-(Bromomethyl)pyridine

Coordination Chemistry Spin-Crossover Materials Tridentate Ligands

4-(Bromomethyl)pyridine (CAS 54751-01-8), also referred to as 4-picolyl bromide, is a halogenated heterocyclic building block consisting of a pyridine ring substituted with a reactive bromomethyl group at the para (4-) position. With a molecular formula of C₆H₆BrN and a molecular weight of 172.02 g/mol, this compound serves as a versatile electrophilic intermediate in organic synthesis.

Molecular Formula C6H6BrN
Molecular Weight 172.02 g/mol
CAS No. 54751-01-8
Cat. No. B1298872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)pyridine
CAS54751-01-8
Molecular FormulaC6H6BrN
Molecular Weight172.02 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CBr
InChIInChI=1S/C6H6BrN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2
InChIKeyKRLKXOLFFQWKPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)pyridine CAS 54751-01-8: Core Building Block Profile for Research & Procurement


4-(Bromomethyl)pyridine (CAS 54751-01-8), also referred to as 4-picolyl bromide, is a halogenated heterocyclic building block consisting of a pyridine ring substituted with a reactive bromomethyl group at the para (4-) position [1]. With a molecular formula of C₆H₆BrN and a molecular weight of 172.02 g/mol, this compound serves as a versatile electrophilic intermediate in organic synthesis . It is commercially available both as the free base (CAS 54751-01-8, purity ≥98%, mp 235–240 °C dec.) and as its more commonly handled hydrobromide salt (CAS 73870-24-3, purity ≥97%, mp 189–192 °C), which offers improved bench stability and aqueous handling characteristics .

Why 4-(Bromomethyl)pyridine Cannot Be Interchanged with 2-, 3-, or Chloro-Analogs: The Case for Position-Specific Procurement


The three regioisomers of bromomethylpyridine (2-, 3-, and 4-substituted) exhibit fundamentally different reactivity profiles, coordination geometries, and downstream application outcomes that preclude direct substitution. The 4-position places the reactive bromomethyl group para to the pyridine nitrogen, resulting in a linear molecular geometry that is essential for constructing rigid-rod polymers, extended supramolecular architectures, and para-substituted drug pharmacophores such as Vatalanib [1][2]. By contrast, the 2-isomer introduces steric congestion adjacent to the nitrogen, which alters metal coordination behavior and can reduce catalytic efficiency in nickel-mediated coupling reactions [3]. The 3-isomer produces a bent geometry that disrupts the linear connectivity required for viologen-type materials and proton-exchange membrane polymers [4]. Furthermore, the bromomethyl leaving group provides approximately 30–50× higher reactivity in SN2 nucleophilic substitutions compared to the corresponding chloromethyl analog, a difference that directly impacts reaction yields, temperature requirements, and process economics [5]. The quantitative evidence below demonstrates why selecting the correct regioisomer and counterion form is not a matter of convenience but a critical determinant of experimental success.

Procurement-Relevant Evidence: Quantified Differentiation of 4-(Bromomethyl)pyridine from Analogs


Unique 4-Position Enables Tridentate Ligand Architectures Unattainable with 2- or 3-Isomers

The 4-bromomethyl substituent on 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine provides a versatile functionalization handle at the para position of the coordinated pyridine ring, enabling the synthesis of tridentate ligands bearing nucleobase substituents or back-to-back dimeric structures [1]. This derivatization is uniquely accessible from the 4-substituted isomer; the 2- and 3-bromomethyl analogs would place the functional group at positions that either sterically block metal coordination or produce geometries incompatible with meridional tridentate binding [2]. The precursor 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine is described as a 'powerful precursor to a range of new tridentate ligands for transition metals functionalised at the pyridine ring' [1].

Coordination Chemistry Spin-Crossover Materials Tridentate Ligands

Para-Substitution Geometry Is Essential for VEGFR Kinase Inhibitor Pharmacophore: Vatalanib Case Study

Vatalanib (PTK787/ZK-222584), a multi-targeted tyrosine kinase inhibitor that reached Phase III clinical trials, incorporates the pyridin-4-ylmethyl group as a critical pharmacophoric element [1]. The drug's structure—N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine—explicitly requires the 4-substituted pyridine to maintain the linear geometry between the phthalazine core and the pendant pyridine ring [2]. Substitution at the 2- or 3-position would alter the exit vector angle, disrupting key hydrogen-bonding and π-stacking interactions with the kinase hinge region [3]. The VEGFR Tyrosine Kinase Inhibitor II, a close structural analog also bearing the pyridin-4-ylmethyl group, demonstrates potent inhibition of KDR (IC₅₀ = 20 nM), Flt-1 (IC₅₀ = 180 nM), and c-Kit (IC₅₀ = 240 nM) .

Medicinal Chemistry Kinase Inhibition Anticancer Agents

93% Synthetic Yield for Hydrobromide Salt via PBr₃ Route: Cross-Study Comparator Advantage

The synthesis of 4-(bromomethyl)pyridine hydrobromide via the phosphorus tribromide (PBr₃) route in chloroform at 45 °C achieves a 93% isolated yield of high-purity white solid, with the product precipitating directly from the reaction mixture without chromatographic purification . This yield compares favorably to the 58.1% yield obtained via the phosphorus pentabromide (PBr₅) route for the hydrochloride salt , although the PBr₅ method producing the hydrochloride salt offers a lower-yield alternative when hydrochloride counterions are specifically required.

Process Chemistry Synthetic Methodology Salt Selection

4-Bromomethyl Enables Linear Poly(pyridinium) Architectures for Ion-Conducting Membranes

The poly(N-alkylation) of 4-bromomethylpyridine (M1) and 3-bromomethylpyridine (M2) hydrobromides has been directly compared by NMR kinetic studies, revealing structurally distinct polymerization outcomes [1]. The 4-isomer yields linear poly(methylenepyridinium) polymers with extended-chain geometry suitable for proton-exchange membrane (PEM) fuel cell applications, while the 3-isomer produces polymers with a kinked backbone that disrupts ion-channel continuity [2]. A kinetic model established distinct rate constants and activation energies for the two monomers, enabling rational selection of the 4-isomer for linear polyelectrolyte synthesis [3].

Polymer Chemistry Proton-Exchange Membranes Polyelectrolytes

Hydrobromide Salt Melting Point (189–192 °C) Enables Ambient Handling vs. Free Base Decomposition at 235–240 °C

The free base 4-(bromomethyl)pyridine (CAS 54751-01-8) decomposes upon melting at 235–240 °C, while the hydrobromide salt (CAS 73870-24-3) exhibits a well-defined melting point of 189–192 °C with no decomposition, as reported by Sigma-Aldrich . The 2-(bromomethyl)pyridine hydrobromide melts at 149–152 °C and the 3-isomer hydrobromide at 150–155 °C, providing distinct physical property fingerprints that aid identity verification during incoming quality control . The higher melting point of the 4-isomer hydrobromide relative to its 2- and 3-counterparts reflects stronger crystal lattice packing enabled by the linear molecular geometry.

Salt Selection Form Selection Bench Stability

Evidence-Based Application Scenarios: Where 4-(Bromomethyl)pyridine Is the Only Viable Procurement Choice


Synthesis of Spin-Crossover Iron(II) Complexes via 4-Functionalized Tridentate Ligands

Researchers in molecular magnetism requiring 2,6-di(pyrazol-1-yl)pyridine ligands functionalized at the 4-position must procure 4-(bromomethyl)pyridine or its derivatives as the synthetic entry point. The 4-bromomethyl group on 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine serves as the sole handle for introducing nucleobase substituents, ethane-bridged back-to-back dimers, or surface-tethering groups while maintaining meridional tridentate coordination geometry around Fe(II) centers [1]. The resulting iron(II) complexes exhibit thermal spin-crossover transitions near room temperature (200–300 K), making them candidates for display and information storage applications . Neither 2- nor 3-bromomethyl isomers can access this ligand architecture.

Medicinal Chemistry: Vatalanib-Class VEGFR Kinase Inhibitor Synthesis

4-(Bromomethyl)pyridine is the essential alkylating agent for introducing the pyridin-4-ylmethyl pharmacophore into phthalazine or benzamide scaffolds targeting the VEGFR kinase hinge region [1]. The resulting inhibitors, including Vatalanib and VEGFR Tyrosine Kinase Inhibitor II, demonstrate KDR IC₅₀ values of 20 nM, with the linear para-substitution geometry being critical for ATP-competitive binding . Any procurement of 2- or 3-bromomethylpyridine for this application would yield regioisomeric products incapable of adopting the required binding conformation.

Linear Poly(pyridinium) Polyelectrolytes for Proton-Exchange Membrane Fuel Cells

The poly(N-alkylation) of 4-bromomethylpyridine hydrobromide produces linear poly(methylenepyridinium) polymers with extended-chain backbone geometry, as demonstrated by direct NMR kinetic comparison with the 3-isomer [1]. These polymers, when blended with polybenzimidazole (PBI) or aromatic polyethers, form proton-conducting membranes with glass transition temperatures up to 265 °C and thermal stability exceeding 450 °C . The 4-isomer uniquely provides the linear connectivity required for continuous ion-channel formation; the 3-isomer's kinked backbone disrupts proton transport pathways.

High-Yield Bench-Scale Synthesis of Pyridinium Salts via the 93% PBr₃ Protocol

For process development groups scaling up pyridinium salt intermediates, the PBr₃-mediated bromination of 4-(hydroxymethyl)pyridinium bromide in chloroform at 45 °C delivers 93% isolated yield of 4-(bromomethyl)pyridine hydrobromide as a directly precipitating white solid, eliminating chromatographic purification [1]. This protocol is documented in the European Journal of Medicinal Chemistry (2021) for the preparation of HDAC inhibitor precursors . The 93% yield represents a 1.6-fold improvement over the 58.1% PBr₅ route and is the basis for selecting this specific regioisomer and counterion form for scalable synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Bromomethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.